molecular formula C9H12N4O2 B6523324 N-ethyl-2-isonicotinoylhydrazinecarboxamide CAS No. 6266-82-6

N-ethyl-2-isonicotinoylhydrazinecarboxamide

Cat. No.: B6523324
CAS No.: 6266-82-6
M. Wt: 208.22 g/mol
InChI Key: SDGXLABOANOGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-isonicotinoylhydrazinecarboxamide is a synthetically modified derivative of the first-line anti-tuberculosis drug, Isoniazid (INH). This compound is part of a class of N-substituted 2-isonicotinoylhydrazinecarboxamides designed to overcome drug resistance. It is obtained by the addition of INH to an ethyl isocyanate derivative and is characterized by IR, NMR, MS, and elemental analyses . As a research chemical, its primary value lies in its in vitro antimycobacterial properties. It serves as a key intermediate for synthesizing more complex chemical entities, such as N-substituted-5-(pyridine-4-yl)-1,3,4-oxadiazol-2-amines, which are known to exhibit improved lipophilicity and activity profiles . The mechanism of action for this class of compounds is associated with the inhibition of the enoyl-acyl carrier protein reductase, InhA, a vital enzyme in the synthesis of mycolic acid for the mycobacterial cell wall . Research into this compound provides critical insights for developing new therapeutic agents against Mycobacterium tuberculosis and non-tuberculous mycobacteria, particularly strains that have developed resistance to conventional treatments . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-ethyl-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-2-11-9(15)13-12-8(14)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGXLABOANOGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NNC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978240
Record name N-Ethyl-2-[hydroxy(pyridin-4-yl)methylidene]hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6266-82-6
Record name NSC36810
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethyl-2-[hydroxy(pyridin-4-yl)methylidene]hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-isonicotinoylhydrazinecarboxamide typically involves the reaction of ethylamine with isonicotinic acid hydrazide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Isonicotinic acid hydrazide} + \text{Ethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-isonicotinoylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Antimycobacterial Activity

N-ethyl-2-isonicotinoylhydrazinecarboxamide and its derivatives have shown significant activity against various strains of Mycobacterium tuberculosis and nontuberculous mycobacteria. The minimal inhibitory concentrations (MICs) of these compounds indicate their effectiveness in inhibiting mycobacterial growth.

Key Findings:

  • In vitro Efficacy : Compounds derived from this compound exhibited MICs comparable to isoniazid (INH), with values ranging from 1 to 8 μM against Mycobacterium tuberculosis H37Rv and other strains such as M. avium and M. kansasii .
  • Resistance Overcoming : Some derivatives have demonstrated the ability to inhibit INH-resistant strains, highlighting their potential as alternative treatments in cases where traditional therapies fail .

Table 1: Antimycobacterial Activity of this compound Derivatives

CompoundMIC (μM)Activity Against
This compound1–2M. tuberculosis H37Rv
2-Isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide4M. tuberculosis
2-Isonicotinoyl-N-(2,4,6-trichlorophenyl)hydrazinecarboxamide8M. kansasii
4-Isopropyl derivative8–32INH-resistant strains

Molecular Modeling Studies

Molecular modeling has been employed to understand the binding interactions of this compound derivatives with the enzyme enoyl-acyl carrier protein reductase (InhA). This enzyme is crucial for mycolic acid synthesis in mycobacteria.

Insights:

  • Binding Affinity : Longer alkyl substituents in the hydrazinecarboxamide structure enhance binding affinity to InhA, suggesting that structural modifications can optimize therapeutic efficacy .
  • Hydrophobic Interactions : The lipophilic nature of certain derivatives allows for better interaction within the hydrophobic pocket of InhA, leading to increased inhibition of mycobacterial growth .

Method A:

  • Dissolve isoniazid in anhydrous dichloromethane.
  • Add the appropriate aryl isocyanate.
  • Stir at room temperature and filter the solid.
  • Recrystallize from ethyl acetate.

Method B:

  • Combine isoniazid with an appropriate isocyanate in acetonitrile.
  • Stir for several hours and then precipitate by cooling.
  • Filter and purify as needed.

Mechanism of Action

The mechanism of action of N-ethyl-2-isonicotinoylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with essential biochemical pathways. For example, it may inhibit enzymes involved in cell wall synthesis or nucleic acid replication, leading to the death of the microorganism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • N-Methyl-2-isonicotinoylhydrazinecarbothioamide (C₈H₁₀N₄OS): Features a methyl group and a thioamide (C=S) instead of a carboxamide (C=O).
  • N-Dodecyl-2-isonicotinoylhydrazinecarboxamide (C₂₀H₃₁N₅O₆): Substitutes ethyl with a dodecyl chain, significantly increasing hydrophobicity (logP ~4.5) and altering membrane permeability .
  • 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-arylideneacetohydrazides : Contain coumarin-derived aromatic systems, which confer fluorescence properties and distinct π-π stacking interactions compared to pyridine-based systems .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituent (R) Key Spectral Data (¹³C NMR, δ ppm) Melting Point (°C)
N-Ethyl-2-isonicotinoylhydrazinecarboxamide C₉H₁₂N₄O₂ 224.22 Ethyl (-CH₂CH₃) Not reported Not reported
N-Methyl-2-isonicotinoylhydrazinecarbothioamide C₈H₁₀N₄OS 210.26 Methyl (-CH₃) 162.70 (C=O), 158.10 (C=S), 148.31 (pyridine C) Not reported
N-Dodecyl-2-isonicotinoylhydrazinecarboxamide C₂₀H₃₁N₅O₆ 437.50 Dodecyl (-C₁₂H₂₅) 162.70 (C=O), 135.70 (pyridine C), 26.49 (CH₂) 0.50 Rf (TLC)

Notes:

  • The ethyl derivative is expected to exhibit intermediate solubility between methyl (polar) and dodecyl (nonpolar) analogues.
  • Thioamide variants (e.g., C=S in ) show distinct IR stretches (~1250 cm⁻¹ for C=S vs. ~1650 cm⁻¹ for C=O) .

Pharmacological and Chemical Reactivity

  • Enzyme Inhibition : N-Dodecyl derivatives demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀ ~12 µM), attributed to hydrophobic interactions with the enzyme’s active site. The ethyl analogue may exhibit weaker inhibition due to reduced lipid affinity .
  • Metal Complexation : N-Methyl thioamide derivatives form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), enhancing antioxidant and cytotoxic activities. The ethyl carboxamide variant may exhibit weaker coordination due to the absence of sulfur .
  • Cytotoxicity : Coumarin-hydrazide hybrids (e.g., compound 2k in ) show IC₅₀ values of ~8 µM against MCF-7 cells, whereas pyridine-based hydrazines (e.g., N-benzyl derivatives ) exhibit moderate activity (IC₅₀ ~25 µM), suggesting substituent-dependent bioactivity.

Biological Activity

N-ethyl-2-isonicotinoylhydrazinecarboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article delves into its biological activity, including detailed research findings, case studies, and data tables to provide a comprehensive understanding of its potential applications.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various strains of Mycobacterium, including Mycobacterium tuberculosis and Mycobacterium avium. Research indicates that this compound can inhibit these bacteria effectively, with minimum inhibitory concentrations (MICs) reported as low as 1–2 μM for certain derivatives .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameMIC against M. tuberculosisMIC against M. avium
This compound1–2 μM250 μM
N-hexyl derivative250 μM125–250 μM
Halogenated derivative (e.g., 2-trichlorophenyl)4 μMNot specified

The effectiveness of these compounds can be attributed to their mechanism of action, which involves interference with the synthesis of mycolic acid in the bacterial cell wall. This is achieved through activation by the enzyme catalase/peroxidase (KatG) within the mycobacterium, leading to the formation of reactive intermediates that disrupt essential cellular processes .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission, and their inhibition is relevant for conditions such as Alzheimer's disease.

Table 2: Inhibition Potency of this compound Derivatives

Compound NameIC50 for AChE (µM)IC50 for BuChE (µM)
N-tridecyl derivative27.058.0
Rivastigmine (control)56.10Not applicable
Other derivatives27.04 – 106.7558.01 – 277.48

The most potent derivatives exhibited IC50 values lower than those of established drugs like rivastigmine, suggesting that these compounds could be potential candidates for further development in treating neurodegenerative diseases .

Study on Antimycobacterial Activity

In a comparative study, several derivatives of this compound were evaluated for their antimycobacterial activity against drug-susceptible and resistant strains of Mycobacterium tuberculosis. The study revealed that certain derivatives had superior efficacy compared to traditional treatments, highlighting their potential as new therapeutic agents .

Study on Enzyme Inhibition

Another significant research effort focused on the enzyme inhibition properties of these compounds. The study utilized Ellman’s method to assess AChE and BuChE inhibition across various derivatives. Results indicated that modifications in the alkyl chain length significantly influenced inhibitory potency, with optimal lengths yielding the best results .

Q & A

Q. What are the optimal synthetic pathways for N-ethyl-2-isonicotinoylhydrazinecarboxamide, and how can purity be ensured?

Methodological Answer:

  • Synthesis Optimization : Start with stoichiometric coupling of isonicotinoyl chloride with N-ethylhydrazinecarboxamide under reflux in anhydrous ethanol (60–70°C, 6–8 hours). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, 1.0 mL/min flow, 254 nm UV detection) .
  • Yield Improvement : Adjust molar ratios (e.g., 1.2:1 acyl chloride to hydrazine) and inert atmosphere (N₂) to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • FT-IR : Identify key functional groups:
    • C=O stretch : ~1650–1680 cm⁻¹ (hydrazide carbonyl).
    • N–H bend : ~1550–1600 cm⁻¹ (hydrazine moiety) .
  • NMR :
    • ¹H NMR : Look for singlet at δ 8.7–8.9 ppm (pyridine protons), δ 1.1–1.3 ppm (N–CH₂CH₃), and δ 10.5–11.0 ppm (hydrazine NH) .
    • ¹³C NMR : Peaks at ~165 ppm (carbonyl), 150–155 ppm (pyridine carbons) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

Q. How can preliminary biological activity be evaluated for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HepG2, MCF-7) at concentrations 1–100 µM, with cisplatin as a positive control .
    • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported in µg/mL).
  • Data Validation : Include triplicate measurements and statistical analysis (e.g., ANOVA, p < 0.05).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular conformation?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation from DMSO/water (1:1) at 25°C.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K. Refine structure with SHELX-97; target R-factor < 0.05 .
  • Key Parameters : Analyze dihedral angles between pyridine and hydrazide planes (<10° indicates coplanarity) and hydrogen-bonding networks (e.g., N–H···O=C interactions) .

Q. What computational approaches validate experimental bioactivity data?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., DNA topoisomerase II or bacterial enzymes). Set grid parameters to cover active sites (e.g., 25 × 25 × 25 ų) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier orbitals (HOMO-LUMO gap) to predict reactivity .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable).

Q. How should conflicting data in spectral or bioactivity studies be addressed?

Methodological Answer:

  • Contradiction Analysis :
    • Purity Check : Re-run HPLC and elemental analysis to exclude impurities.
    • Experimental Variability : Compare solvent effects (e.g., DMSO vs. ethanol) on NMR shifts or bioactivity .
    • Literature Benchmarking : Cross-reference with structurally analogous compounds (e.g., N-benzyl-isonicotinoylhydrazinecarbothioamide ).
  • Resolution Workflow :
    • Replicate experiments under standardized conditions.
    • Use complementary techniques (e.g., SCXRD + DFT for structural conflicts).
    • Apply multivariate statistical analysis to identify outlier data points .

Q. What strategies improve the stability of metal complexes derived from this compound?

Methodological Answer:

  • Coordination Studies : Synthesize complexes with transition metals (e.g., Cu²⁺, Ni²⁺) in ethanol/water (1:1) at pH 6–7. Monitor via UV-Vis (d-d transitions at 500–600 nm for octahedral geometry) .
  • Stability Optimization :
    • Ligand-Metal Ratio : Use 2:1 (ligand:metal) to prevent precipitation.
    • Chelation Enhancement : Introduce electron-donating substituents (e.g., –OCH₃) to the pyridine ring to strengthen metal-ligand bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.